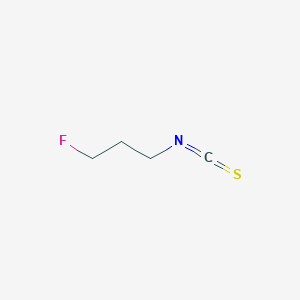

1-Fluoro-3-isothiocyanatopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fluoro-3-isothiocyanatopropane is a useful research compound. Its molecular formula is C4H6FNS and its molecular weight is 119.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorine's Role in Pharmaceutical and Agrochemical Sciences

Fluorine's high electronegativity and small atomic radius make it a pivotal element in pharmaceutical, agrochemical, and materials sciences. The trifluoromethylthio group, recognized for its high lipophilicity and strong electron-withdrawing properties, significantly enhances cell-membrane permeability and chemical/metabolic stability of drug molecules. Classic methods for preparing trifluoromethylthiolated compounds often require harsh conditions. In contrast, electrophilic trifluoromethylthiolating reagents offer a more attractive, late-stage substrate modification strategy, facilitating the easy installation of the trifluoromethylthio group into small molecules (Shao et al., 2015).

Structural and Vibrational Properties of Fluoro-benzoyl Thioureas

The synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas through the reaction of 4-fluorobenzoyl isothiocyanate with fluoroanilines highlights the influence of fluorine substitution on molecular properties. These compounds exhibit planarity in the carbonyl and thiourea groups, with antiperiplanar conformations stabilized by intramolecular hydrogen bonding, demonstrating the nuanced effects of fluorine on molecular structure and bonding (Saeed et al., 2011).

Fluorine in Organic Synthesis

The inclusion of fluorine atoms in organic compounds is a focus area due to fluorine's unique effects on molecular properties. This research spans the development of sophisticated fluorinating reagents for selective fluorination, highlighting the evolving methods for C-F bond formation and activation. Such advancements offer new pathways for synthesizing fluoroorganic compounds, underscoring fluorine's significance in organic chemistry and material sciences (Amii & Uneyama, 2009).

Fluorination of Carbon Nanotubes

Research into the functionalization of carbon nanotubes (CNTs) with fluorine reveals the potential for modifying CNT properties for various applications. Alkyllithium reagents facilitate the attachment of alkyl groups to fluoro nanotubes, indicating that smaller diameter tubes are more readily alkylated. This functionalization process not only demonstrates fluorine's ability to alter material properties but also underscores the versatility of CNTs in material science (Saini et al., 2003).

Fluoro-ionophores for Metal Ion Detection

The development of fluoroionophores based on polythiazaalkane and polythiaalkane derivatives coupled with anthracene showcases the application of fluorine in designing selective sensors for metal ions, particularly silver. These compounds exhibit changes in fluorescence upon metal ion binding, highlighting fluorine's role in creating sensitive and selective chemical sensors (Ishikawa et al., 1999).

Propiedades

IUPAC Name |

1-fluoro-3-isothiocyanatopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNS/c5-2-1-3-6-4-7/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKAEXNYIPTWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2538159.png)

![N'-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2538168.png)

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)